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molecular formula C13H13NO4 B8787336 3-Acetoxymethyl-6-methoxycarbostyril

3-Acetoxymethyl-6-methoxycarbostyril

Cat. No. B8787336
M. Wt: 247.25 g/mol
InChI Key: DHWBXGXXGXKMNV-UHFFFAOYSA-N
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Patent
US04578381

Procedure details

2.2 Grams of 3-chloromethyl-6-methoxycarbostyril was dissolved in 20 ml of acetic anhydride, then 12 g of potassium acetate was added thereto and stirred at 60°-70° C. for 3 hours. The reaction mixture was poured in an ice-water and the crystals precipitated were collected by filtration. Recrystallized from acetone to obtain 2 g of 3-acetoxymethyl-6-methoxycarbostyril in the form of colorless prism-like crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
potassium acetate
Quantity
12 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:4](=[O:15])[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([O:13][CH3:14])=[CH:8][CH:7]=2.[C:16]([O-:19])(=[O:18])[CH3:17].[K+]>C(OC(=O)C)(=O)C>[C:16]([O:19][CH2:2][C:3]1[C:4](=[O:15])[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([O:13][CH3:14])=[CH:8][CH:7]=2)(=[O:18])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1C(NC2=CC=C(C=C2C1)OC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
potassium acetate
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred at 60°-70° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallized from acetone

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)OCC=1C(NC2=CC=C(C=C2C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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